molecular formula C6H10ClN3O B7971513 1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone hydrochloride

1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone hydrochloride

Cat. No.: B7971513
M. Wt: 175.61 g/mol
InChI Key: GUXIDHFGRNVXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone hydrochloride typically involves the reaction of 3-methyl-1H-pyrazole-5-amine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce various N-substituted pyrazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-amino-5-methyl-1H-pyrazol-4-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-3-5(4(2)10)6(7)9-8-3;/h1-2H3,(H3,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXIDHFGRNVXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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